MSC2363318A (M2698)
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Description
MSC2363318A, also known as M2698, is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, p70S6K/Akt inhibitor MSC2363318A binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types; targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.
Scientific Research Applications
Mesenchymal Stem Cells (MSCs) in Cardiac Repair
- MSCs may modulate the immunological environment to accelerate regeneration, particularly in the context of myocardial infarction. The study shows that MSCs can shift macrophage phenotype from M1 (pro-inflammatory) to M2 (anti-inflammatory), contributing to cardiac repair (Cho et al., 2014).
MSCs in Tissue Repair and Immunomodulation
- MSCs have shown potential in regenerative medicine and tissue repair due to their multipotent capabilities. Their anti-inflammatory effects, particularly through the promotion of M2 macrophage polarization, are significant in various inflammation diseases and conditions (Arabpour et al., 2021).
MSCs and Spinal Cord Injury Recovery
- MSC transplantation after spinal cord injury can modify the inflammatory environment, promoting a shift from M1 to M2 macrophages. This effect is correlated with functional locomotion recovery, preserved axons, and increased myelin sparing, suggesting a crucial role for MSCs in neural repair (Nakajima et al., 2012).
MSCs in Osteoarthritis and Cartilage Repair
- MSCs can influence the environment around damaged cartilage in osteoarthritis. The presence of MSCs leads to a decrease in the expression of M1 macrophages and an increase in M2 macrophages, suggesting a potential anti-chondrogenic effect through macrophage phenotype modulation (Fahy et al., 2014).
MSCs in Acute Hepatic Failure Treatment
- In acute hepatic failure models, MSCs were shown to contribute to therapeutic effects by inducing M2 macrophage polarization. This shift in macrophage phenotype alters levels of anti-inflammatory and pro-inflammatory factors, suggesting a role for MSCs in liver repair (Li et al., 2017).
Properties
Molecular Formula |
Unknown |
---|---|
Molecular Weight |
0 |
Appearance |
Solid powder |
Origin of Product |
United States |
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